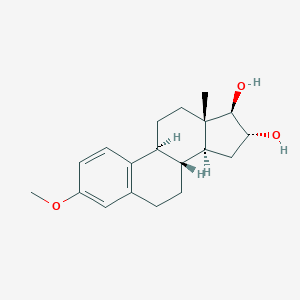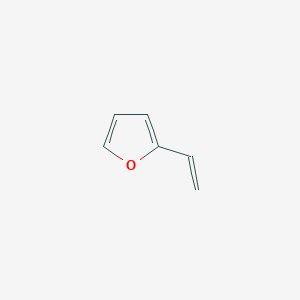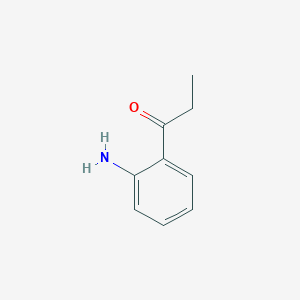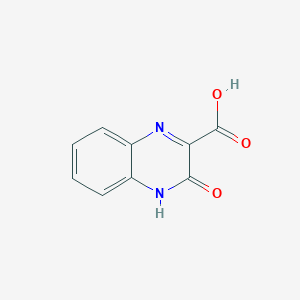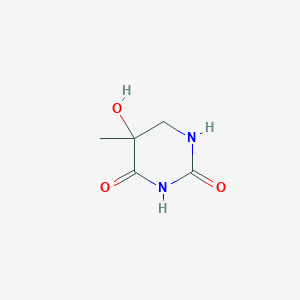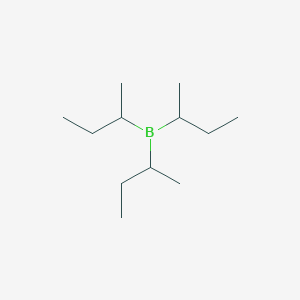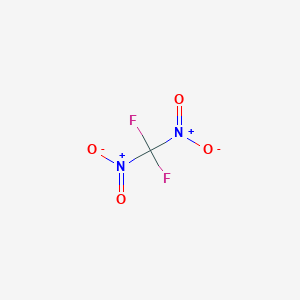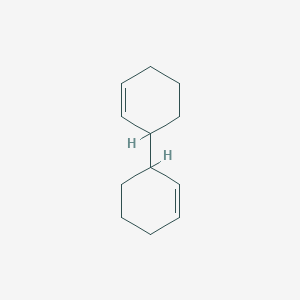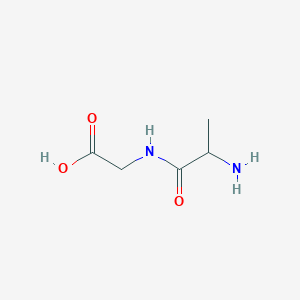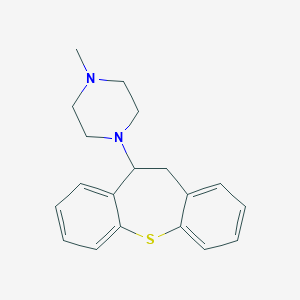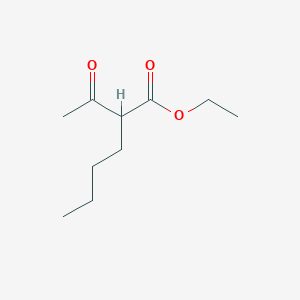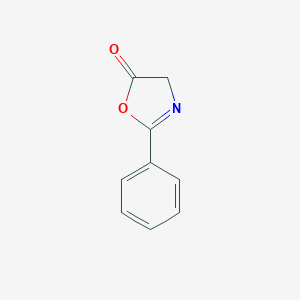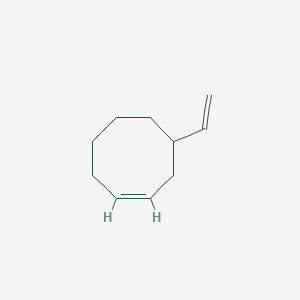
Cyclooctene, 4-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctene, 4-ethenyl-, also known as vinylcyclooctene (VCO), is a versatile compound that has gained significant attention in scientific research due to its unique chemical and physical properties. VCO is a cyclic olefin that contains a vinyl group, which makes it highly reactive and suitable for various applications in chemistry, materials science, and biotechnology.
Mecanismo De Acción
The mechanism of action of VCO is primarily based on its reactivity towards various functional groups, such as alkenes, alkynes, and thiols. VCO can undergo ring-opening reactions under specific conditions, such as exposure to UV light or heat, which can lead to the formation of reactive intermediates that can react with other molecules. The vinyl group attached to the ring can also undergo addition reactions with other molecules, such as nucleophiles and radicals, which can further modify the properties of VCO.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of VCO have been studied in various contexts, including its potential toxicity and biocompatibility. In general, VCO is considered to be a relatively safe compound with low toxicity towards cells and tissues. However, the reactivity of VCO towards various functional groups can lead to the formation of reactive intermediates that can potentially cause cellular damage and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using VCO in lab experiments include its high reactivity, versatility, and ease of synthesis. VCO can be easily synthesized using standard chemical techniques and can be functionalized with various functional groups to suit specific experimental needs. The limitations of using VCO in lab experiments include its potential toxicity and reactivity towards other molecules, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of VCO, including its potential applications in drug delivery, materials science, and biotechnology. In drug delivery, VCO can be further explored as a carrier for the targeted delivery of drugs to specific cells and tissues. In materials science, VCO can be used as a building block for the synthesis of functional materials with unique optical and mechanical properties. In biotechnology, VCO can be used as a reactive handle for the conjugation of biomolecules to surfaces and nanoparticles, which can enhance their specificity and efficacy.
Métodos De Síntesis
The synthesis of VCO can be achieved through various methods, including ring-closing metathesis (RCM), Diels-Alder reaction, and radical addition. RCM is the most commonly used method for synthesizing VCO, which involves the use of a ruthenium-based catalyst to promote the ring-closing reaction between a diene and an alkene. The resulting product is a cyclic olefin with a vinyl group attached to the ring.
Aplicaciones Científicas De Investigación
VCO has been extensively studied for its potential applications in various fields of science, including materials science, biotechnology, and drug delivery. In materials science, VCO is used as a building block for the synthesis of functional polymers and materials with unique optical and mechanical properties. In biotechnology, VCO is used as a reactive handle for the conjugation of biomolecules, such as proteins and antibodies, to surfaces and nanoparticles. VCO has also been explored as a drug delivery agent due to its ability to undergo ring-opening reactions under specific conditions, which can trigger the release of drugs from the carrier.
Propiedades
Número CAS |
1124-45-4 |
|---|---|
Nombre del producto |
Cyclooctene, 4-ethenyl- |
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1Z)-4-ethenylcyclooctene |
InChI |
InChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4- |
Clave InChI |
XHOHAACPKAMLNN-XQRVVYSFSA-N |
SMILES isomérico |
C=CC1CCCC/C=C\C1 |
SMILES |
C=CC1CCCCC=CC1 |
SMILES canónico |
C=CC1CCCCC=CC1 |
Sinónimos |
4-Ethenylcyclooctene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



